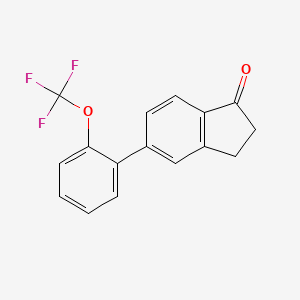

5-(2-(Trifluoromethoxy)phenyl)-1-indanone

Vue d'ensemble

Description

The compound “5-(2-(Trifluoromethoxy)phenyl)-1-indanone” seems to be a type of organic compound . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .

Synthesis Analysis

While specific synthesis methods for “5-(2-(Trifluoromethoxy)phenyl)-1-indanone” were not found, related compounds have been synthesized and characterized in terms of their structure and properties .Applications De Recherche Scientifique

Summary of the Application

5-Trifluoromethyl-2-formylphenylboronic acid, a compound with a similar structure, has been synthesized and characterized for its antimicrobial activity .

Methods of Application

The compound was tested in vitro for its antimicrobial activity. Docking studies were carried out with the active site of the enzymes of microorganisms .

Results or Outcomes

The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

2. Anti-Proliferative Evaluation

Summary of the Application

Trifluoromethoxy-containing proguanil derivatives with various carbon chain lengths were synthesized for their anti-cancer abilities .

Methods of Application

The compounds were tested in vitro for their abilities to inhibit cancer cell growth in five human cancer cell lines .

Results or Outcomes

The anti-cancer abilities of compounds with n-pentyl to n-octyl groups were significantly better than that of proguanil in the five human cancer cell lines .

3. Anti-Inflammatory Activity

Summary of the Application

Some 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives have been synthesized and characterized for their potential anti-inflammatory properties .

Methods of Application

The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay .

Results or Outcomes

Some of the compounds exhibited profound activity profile when compared to the standard drug .

4. Antioxidant Activity

Summary of the Application

A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative has been synthesized and characterized for its antioxidant activity .

Methods of Application

The compound was tested in vitro for its ability to inhibit oxidative cytotoxicity and reduce ROS accumulation .

Results or Outcomes

The compound exhibited potent antioxidant activities against ROS, DPPH, and ABTS .

5. Electrochromic Devices

Summary of the Application

Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized .

Methods of Application

The compounds were tested for their abilities to change color upon applying various potentials or undergoing a redox process .

Results or Outcomes

The compounds displayed various colors from reduced to oxidized states. They showed high transmittance change, rapid response time, adequate open circuit memory, and good electrochemical redox stability .

6. Anti-Inflammatory Agents

Summary of the Application

Some 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives were synthesized and evaluated for their anti-inflammatory potential .

Methods of Application

The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay .

Results or Outcomes

Some of the compounds exhibited profound activity profile when compared to the standard drug .

Propriétés

IUPAC Name |

5-[2-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O2/c17-16(18,19)21-15-4-2-1-3-13(15)11-5-7-12-10(9-11)6-8-14(12)20/h1-5,7,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWACUIYCAYVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-(Trifluoromethoxy)phenyl)-1-indanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

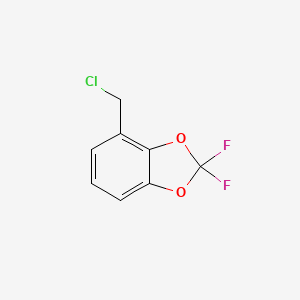

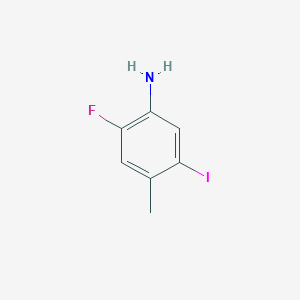

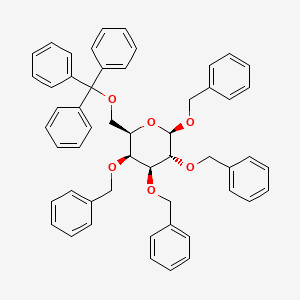

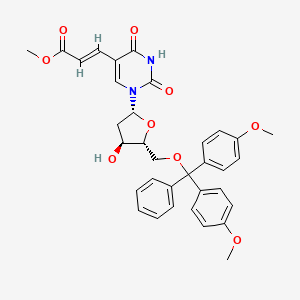

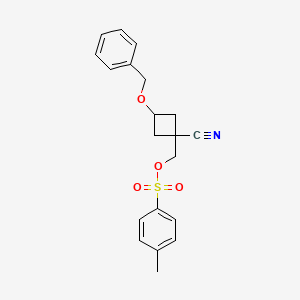

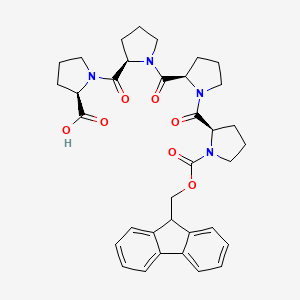

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)